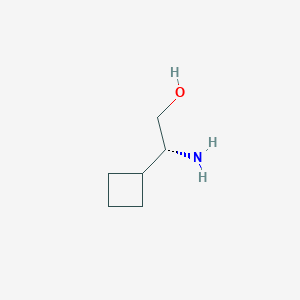

(2R)-2-Amino-2-cyclobutylethan-1-ol

Descripción general

Descripción

(2R)-2-Amino-2-cyclobutylethan-1-ol, also known as ACBC, is a cyclic amino alcohol that has gained attention in scientific research due to its unique structure and potential applications. ACBC is a chiral compound, meaning it has two enantiomers (mirror images) that have different biological activities.

Aplicaciones Científicas De Investigación

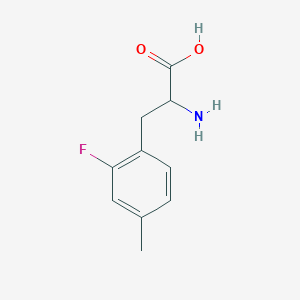

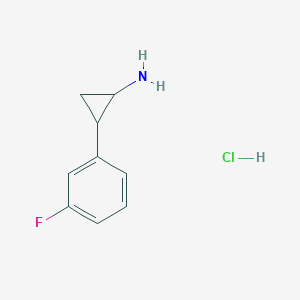

Chiral Solvating Agents for Molecular Recognition

Thiourea derivatives of (2R)-2-Amino-2-cyclobutylethan-1-ol and related compounds have been investigated as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. These derivatives enable effective differentiation of amino acid enantiomers, highlighting their potential in facilitating chiral analysis and separation processes essential in pharmaceutical research and development (Recchimurzo et al., 2020).

Molecular Recognition by NMR and Fluorescence Spectroscopy

Optically pure derivatives of (2R)-2-Amino-2-cyclobutylethan-1-ol have been utilized as practical agents for molecular recognition, capable of discriminating isomers of α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides through NMR or fluorescence spectroscopy. This application is particularly relevant for quantitative determination in various scientific fields, including analytical chemistry and biochemistry (Khanvilkar & Bedekar, 2018).

Synthesis of Quinoline-3-carboxylic Esters and Indol-2-acetic Esters

Research has explored the use of (2R)-2-Amino-2-cyclobutylethan-1-ol in the synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters via palladium-catalyzed carbonylation. This method demonstrates the compound's utility in organic synthesis, offering a pathway to produce various heterocyclic compounds that are of interest in medicinal chemistry and agricultural chemistry (Gabriele et al., 2008).

Development of Highly Rigid β-Peptides

The incorporation of (2R)-2-Amino-2-cyclobutylethan-1-ol into highly rigid β-peptides has been achieved through stereoselective synthesis, contributing to the development of novel peptide structures with enhanced stability and specificity. This research is significant for the design of peptide-based therapeutics and biomaterials (Izquierdo et al., 2005).

Organocatalytic Conjugate Addition

(2R)-2-Amino-2-cyclobutylethan-1-ol-derived thioureas have been identified as efficient organocatalysts for the nucleophilic conjugate addition to β,γ-unsaturated α-keto esters. This application underscores the role of the compound in catalysis, facilitating the synthesis of enantioselective products relevant in drug development and synthetic organic chemistry (Herrera et al., 2007).

Mecanismo De Acción

Target of Action

The primary target of (2R)-2-Amino-2-cyclobutylethan-1-ol, also known as ®-2-Amino-2-cyclobutylethanol, is the NMDA receptors on GABAergic interneurons . These receptors play a crucial role in synaptic plasticity, which is a key factor in the development of memory functions.

Mode of Action

This compound interacts with its targets by antagonizing NMDA receptors . This antagonism disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . It also seems to reduce rapid glutamate release at some synapses .

Biochemical Pathways

The affected biochemical pathway involves the glutamatergic system . The compound’s action reduces glutamate release, which could be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors, which are almost exclusively expressed at nerve terminals, also counteracts the compound’s effect on glutamate release and presynaptic activity .

Result of Action

The molecular and cellular effects of the compound’s action involve a decrease in glutamate release . This decrease is associated with reduced P-T286-CamKII and P-S9-Synapsin, which correlates with decreased synaptic vesicle recycling . These changes may contribute to the compound’s rapid antidepressant action .

Propiedades

IUPAC Name |

(2R)-2-amino-2-cyclobutylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-6(4-8)5-2-1-3-5/h5-6,8H,1-4,7H2/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBFSGQLWVPDER-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-Amino-2-cyclobutylethan-1-ol | |

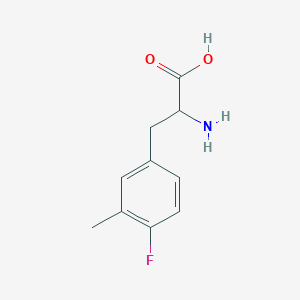

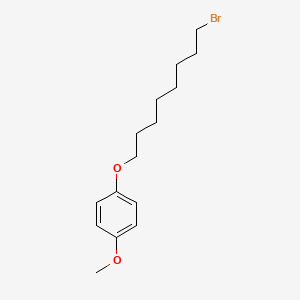

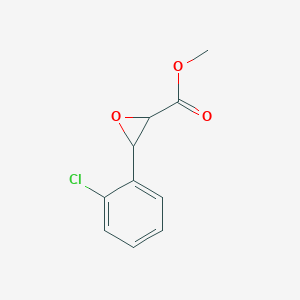

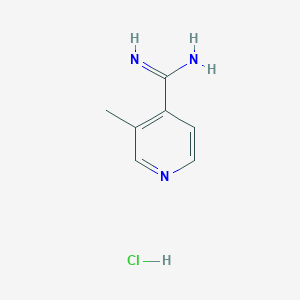

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3094469.png)

![5-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3094477.png)

![4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B3094491.png)

![Chloro(5-methoxy-2-{1-[(4-methoxyphenyl)imino-N]ethyl}phenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III)](/img/structure/B3094518.png)

![(S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B3094531.png)